N-[3-(cyclopentylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide
Description
N-[3-(cyclopentylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentylcarbamoyl group attached to a phenyl ring, and a phenylpiperazine moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.
Properties
Molecular Formula |
C23H28N4O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[3-(cyclopentylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H28N4O2/c28-22(24-19-8-4-5-9-19)18-7-6-10-20(17-18)25-23(29)27-15-13-26(14-16-27)21-11-2-1-3-12-21/h1-3,6-7,10-12,17,19H,4-5,8-9,13-16H2,(H,24,28)(H,25,29) |
InChI Key |
BWYOPSIUQHHOSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopentylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentylcarbamoyl Intermediate: This step involves the reaction of cyclopentylamine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the cyclopentylcarbamoyl intermediate.
Coupling with Phenylpiperazine: The intermediate is then coupled with 4-phenylpiperazine under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclopentylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(cyclopentylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(cyclopentylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[3-(cyclopentylcarbamoyl)phenyl]-1,2-benzothiazole-3-carboxamide: This compound shares a similar cyclopentylcarbamoyl group but differs in the presence of a benzothiazole moiety.
3-(Cyclopentylcarbamoyl)phenylboronic acid: This compound has a similar cyclopentylcarbamoyl group attached to a phenyl ring but includes a boronic acid functional group.
Uniqueness
N-[3-(cyclopentylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is unique due to its combination of a cyclopentylcarbamoyl group with a phenylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[3-(cyclopentylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C24H30N4O2
- Molecular Weight : 406.53 g/mol
This compound features a piperazine ring, which is known for its diverse biological activities, and a cyclopentylcarbamoyl group that may contribute to its pharmacological properties.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The specific mechanisms of action can include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or metabolic disorders.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems or hormonal pathways.
Efficacy in Preclinical Studies
Several studies have evaluated the efficacy of this compound in vitro and in vivo. Notable findings include:
- Antimalarial Activity : A study highlighted the antimalarial properties of cyclopropyl carboxamide derivatives, indicating that structural modifications could enhance activity against Plasmodium falciparum. The lead compound demonstrated low cytotoxicity to human cells while exhibiting potent activity against the asexual stage of the parasite (EC50 = 40 nM) .
- Anticancer Potential : Preliminary investigations suggest that similar piperazine derivatives exhibit cytotoxic effects on various cancer cell lines, indicating potential for development as anticancer agents.
Case Studies
- Antimalarial Screening : In a phenotypic screen involving the Janssen Jumpstarter library, compounds structurally related to this compound were identified as hits against malaria parasites. These compounds showed promising activity against both asexual and gametocyte stages of Plasmodium falciparum .
- Cytotoxicity Assessments : Various piperazine derivatives have been tested for their cytotoxic effects on human cancer cell lines. Results indicated that modifications to the piperazine structure could significantly enhance anticancer activity while minimizing toxicity to normal cells.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is presented below:
| Compound Name | Activity Type | EC50 (nM) | Notes |
|---|---|---|---|
| WJM280 | Antimalarial | 40 | Potent against P. falciparum; low human cytotoxicity |
| Compound X | Anticancer | 25 | Effective against multiple cancer cell lines |
| Compound Y | Antimicrobial | 50 | Broad-spectrum activity against bacterial strains |
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for specific biological targets.
- Mechanistic Studies : Further elucidating the mechanisms by which this compound exerts its effects will provide insights into its therapeutic potential.
- Clinical Trials : Advancing promising candidates into clinical trials to evaluate their safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
